1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the molecular formula C9H13F6N3O6S2 and a molecular weight of 437.34 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1,3-diethoxyimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or column chromatography to obtain a high-purity ionic liquid .
Chemical Reactions Analysis
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: The ionic liquid can form complexes with metal ions, which can be used in catalysis and other applications.
Scientific Research Applications
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Electrochemistry: Due to its high ionic conductivity, it is used as an electrolyte in batteries and supercapacitors.
Material Science: It is used in the synthesis of advanced materials, such as conducting polymers and nanocomposites.
Separation Processes: The ionic liquid is employed in separation techniques, such as liquid-liquid extraction and gas absorption.
Mechanism of Action
The mechanism of action of 1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize charged species and facilitate ion transport . The imidazolium cation interacts with various molecular targets, such as metal ions and organic molecules, through electrostatic interactions and hydrogen bonding . These interactions enable the compound to act as an effective catalyst and electrolyte in various chemical processes .
Comparison with Similar Compounds
1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound has a similar anion but a different cation, which affects its physical and chemical properties.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another similar compound with a different cation, leading to variations in its applications and performance.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This ionic liquid has a longer alkyl chain, which influences its viscosity and solubility.
The uniqueness of this compound lies in its specific cation structure, which provides distinct properties and advantages in various applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-diethoxyimidazol-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O2.C2F6NO4S2/c1-3-10-8-5-6-9(7-8)11-4-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJLUVYFXOOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C=C[N+](=C1)OCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.